molecular formula C12H7N7O2S2 B14011386 5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine CAS No. 73768-69-1

5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine

Cat. No.: B14011386
CAS No.: 73768-69-1
M. Wt: 345.4 g/mol
InChI Key: UNWIJFQLDBRDJI-UHFFFAOYSA-N
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Description

5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine is a heterocyclic compound with the molecular formula C12H7N7O2S2 and a molecular weight of 345.36 g/mol . This compound features a pyrimidine core substituted with nitro and pyrimidin-2-ylsulfanyl groups, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine typically involves the reaction of pyrimidine derivatives with appropriate sulfur-containing reagents under controlled conditions. One common method includes the nucleophilic substitution reaction where pyrimidine-2-thiol reacts with 5-nitro-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The pyrimidin-2-ylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

    Reduction: The major product would be 5-amino-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine.

    Substitution: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Scientific Research Applications

5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: A precursor in the synthesis of 5-Nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine.

    5-Amino-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine: A reduced form of the compound.

Uniqueness

This compound is unique due to its combination of nitro and pyrimidin-2-ylsulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .

Properties

CAS No.

73768-69-1

Molecular Formula

C12H7N7O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

5-nitro-4,6-bis(pyrimidin-2-ylsulfanyl)pyrimidine

InChI

InChI=1S/C12H7N7O2S2/c20-19(21)8-9(22-11-13-3-1-4-14-11)17-7-18-10(8)23-12-15-5-2-6-16-12/h1-7H

InChI Key

UNWIJFQLDBRDJI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SC2=C(C(=NC=N2)SC3=NC=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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